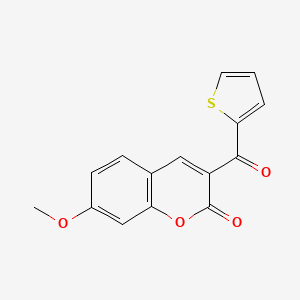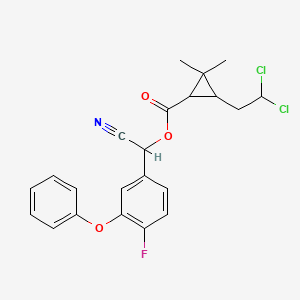
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethyl)-2,2-dimethyl-,cyano(4-fluoro-3-phenoxyphenyl)methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethyl)-2,2-dimethyl-, cyano(4-fluoro-3-phenoxyphenyl)methyl ester is a synthetic compound widely used in the agricultural industry as an insecticide. It is known for its potent insecticidal properties and is a member of the pyrethroid family, which are synthetic analogs of pyrethrins, natural insecticides derived from chrysanthemum flowers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 3-(2,2-dichloroethyl)-2,2-dimethyl-, cyano(4-fluoro-3-phenoxyphenyl)methyl ester involves several steps. One common method includes the reaction of 3-(2,2-dichloroethyl)-2,2-dimethylcyclopropanecarboxylic acid with cyano(4-fluoro-3-phenoxyphenyl)methanol in the presence of a suitable catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the preparation of intermediates, their purification, and the final esterification reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethyl)-2,2-dimethyl-, cyano(4-fluoro-3-phenoxyphenyl)methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethyl)-2,2-dimethyl-, cyano(4-fluoro-3-phenoxyphenyl)methyl ester has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its effects on insect physiology and behavior.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Widely used in agriculture as an insecticide to protect crops from pests.
Wirkmechanismus
The compound exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged channel opening and continuous nerve firing. This leads to paralysis and eventual death of the insect . The molecular targets and pathways involved include the sodium channels and associated signaling pathways in the insect nervous system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Permethrin: Another pyrethroid insecticide with similar structure and mode of action.
Cypermethrin: Known for its high potency and broad-spectrum insecticidal activity.
Deltamethrin: Highly effective against a wide range of insect pests.
Uniqueness
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethyl)-2,2-dimethyl-, cyano(4-fluoro-3-phenoxyphenyl)methyl ester is unique due to its specific chemical structure, which imparts high stability and efficacy. Its dichloroethyl and cyano groups enhance its insecticidal properties and make it effective against resistant insect populations .
Eigenschaften
CAS-Nummer |
80850-08-4 |
|---|---|
Molekularformel |
C22H20Cl2FNO3 |
Molekulargewicht |
436.3 g/mol |
IUPAC-Name |
[cyano-(4-fluoro-3-phenoxyphenyl)methyl] 3-(2,2-dichloroethyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H20Cl2FNO3/c1-22(2)15(11-19(23)24)20(22)21(27)29-18(12-26)13-8-9-16(25)17(10-13)28-14-6-4-3-5-7-14/h3-10,15,18-20H,11H2,1-2H3 |
InChI-Schlüssel |
DRDCRWRWPTXYAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)CC(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


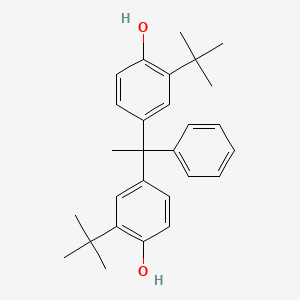

![Bis{4-[2-(pyridin-2-yl)ethenyl]phenyl} benzene-1,3-dicarboxylate](/img/structure/B14413881.png)
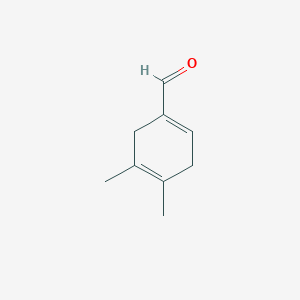
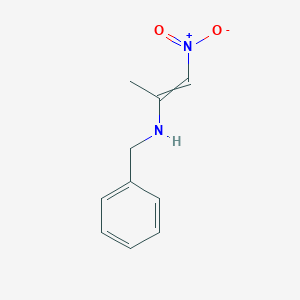
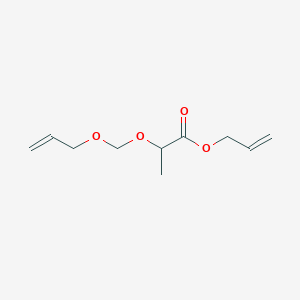
![2-(2,4-dimethylphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14413907.png)
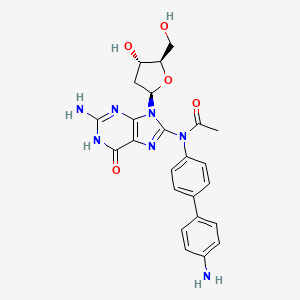
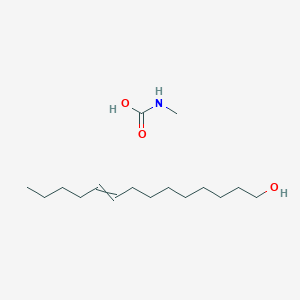
![6-Diazonio-7-oxo-7H-cyclopenta[b]pyridin-5-olate](/img/structure/B14413917.png)
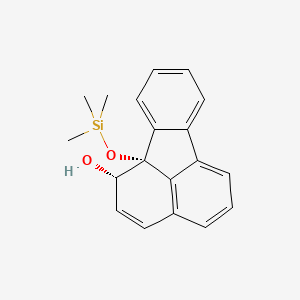
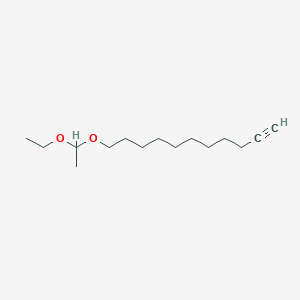
![2-[(Propan-2-yl)oxy]penta-2,4-dienenitrile](/img/structure/B14413931.png)
